(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride
CAS No.: 215871-44-6
Cat. No.: VC2535179
Molecular Formula: C4H9ClN4
Molecular Weight: 148.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 215871-44-6 |
|---|---|
| Molecular Formula | C4H9ClN4 |
| Molecular Weight | 148.59 g/mol |
| IUPAC Name | (1-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C4H8N4.ClH/c1-8-3-6-4(2-5)7-8;/h3H,2,5H2,1H3;1H |
| Standard InChI Key | PCAPKYZAZDKQNQ-UHFFFAOYSA-N |
| SMILES | CN1C=NC(=N1)CN.Cl |
| Canonical SMILES | CN1C=NC(=N1)CN.Cl |
Introduction
Chemical Identity and Basic Properties
(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is derived from the free base (1-methyl-1H-1,2,4-triazol-3-yl)methanamine, which has a molecular formula of C₄H₈N₄ . When converted to the hydrochloride salt, this creates a stable, crystalline material suitable for various chemical applications. The compound contains a 1,2,4-triazole heterocycle, which features a five-membered ring with three nitrogen atoms, making it an important scaffold in medicinal chemistry and pharmaceutical development.
Structural Features and Characteristics
The molecular structure of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is characterized by several key features:
-
A 1,2,4-triazole core: This five-membered aromatic heterocycle contains three nitrogen atoms at positions 1, 2, and 4.
-
Methyl substitution: A methyl group is attached to the N-1 position of the triazole ring.
-
Methanamine functionality: The amino methyl group (-CH₂NH₂) is attached at the 3-position of the triazole ring.
-
Hydrochloride salt: The primary amine exists as a hydrochloride salt, which enhances stability and improves solubility in polar solvents.
The parent compound (without the HCl) has distinct characteristics, including hydrogen bond donor and acceptor sites that make it potentially valuable in medicinal chemistry applications .
Physical and Chemical Properties
Molecular and Structural Properties
While direct data on the hydrochloride salt is limited, information about the free base helps understand the compound's behavior. Below is a comprehensive table of properties for (1-methyl-1H-1,2,4-triazol-3-yl)methanamine:
The hydrochloride salt would have a molecular formula of C₄H₈N₄·HCl and consequently a higher molecular weight than the free base due to the addition of HCl (36.46 g/mol), resulting in approximately 148.59 g/mol for the hydrochloride salt.
Spectroscopic Characterization
Spectroscopic data provides crucial information for structure confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the following profile for (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride:
¹H NMR Data:
-
Solvent: DMSO-d₆
-
Frequency: 600 MHz
-
Chemical shifts (δ in ppm):
¹³C NMR Data:
-
Solvent: DMSO-d₆
-
Frequency: 150 MHz
-
Chemical shifts (δ in ppm):
These spectroscopic characteristics confirm the structural features and provide a fingerprint for authenticity verification.
Physical Appearance and State
(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride exists as a white solid at room temperature . This physical state is consistent with many hydrochloride salts of organic amines, which typically form crystalline solids with enhanced stability compared to their free base counterparts.
Synthesis and Preparation
Synthetic Routes and Methodology
The synthesis of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride has been documented in scientific literature. One effective preparation method involves reaction conditions in a sealed tube, followed by specific workup procedures:
-
The reaction mixture is cooled after completion
-
The solvent is evaporated under reduced pressure
-
The resulting material is co-distilled with ethanol to afford the final product
This synthetic approach yields (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride as a white solid with high efficiency.
Applications and Research Significance
Current Research Trends
Current scientific interest in (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride includes:
-
Use as a building block in the synthesis of disubstituted 1,3,5-triazones, indicating its value in heterocyclic chemistry research
-
Potential applications in developing compounds with specific biological activities, leveraging the drug-like properties of the triazole core
-
Role as a precursor in the creation of more complex molecular architectures through further functionalization of the primary amine group
These research directions highlight the compound's importance in both synthetic organic chemistry and potential drug discovery efforts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume